![molecular formula C27H29N3O4S B2494401 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-18-2](/img/structure/B2494401.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules known for their potential in various applications, including medicinal chemistry. Such compounds are typically characterized by their complex molecular structures, which can interact with biological systems in specific ways. The synthesis and analysis of these compounds are crucial for understanding their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of complex organic compounds like "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" involves multi-step chemical reactions, including the formation of key intermediate products and the use of specific reagents to achieve the desired molecular structure. Techniques such as palladium-catalyzed reactions, oxidative aminocarbonylation, and cyclization processes are common in the synthesis of such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like the one mentioned is typically analyzed using spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for the detailed examination of the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule. For example, studies on related compounds have used X-ray diffraction to determine the structure and conformation of solvated organic intermediates (Banerjee et al., 2002).
科学的研究の応用
Synthesis and Chemical Properties
Research on similar heterocyclic carboxamides and their derivatives has focused on their synthesis and evaluation for various biological activities. For example, the study by Norman et al. (1996) explored heterocyclic analogues of antipsychotic agents, indicating a methodology that could be applicable to the synthesis and evaluation of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" for potential antipsychotic effects (Norman et al., 1996).
Potential Biological Activities
The structural features of similar compounds have been associated with binding affinity to biological receptors, offering insights into potential therapeutic applications. For instance, research by Pinna et al. (2002) on derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide highlighted the importance of the heterocyclic indole structure in binding to dopamine D(2)-like receptors, suggesting possible areas of application for related compounds in neuropsychiatric disorders (Pinna et al., 2002).
Environmental Applications
In addition to biomedical applications, some research focuses on the environmental applications of similar compounds. For example, Zargoosh et al. (2015) discussed the use of magnetic nanoadsorbents modified with heterocyclic compounds for the removal of heavy metals from industrial wastes, indicating the potential of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" in environmental remediation efforts (Zargoosh et al., 2015).
特性
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-16-29-23-15-14-22(20-7-5-8-21(25(20)23)27(29)32)28-26(31)24-9-6-17-30(24)35(33,34)19-12-10-18(2)11-13-19/h5,7-8,10-15,24H,3-4,6,9,16-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTPDGPQIHOHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

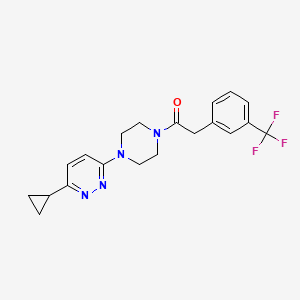
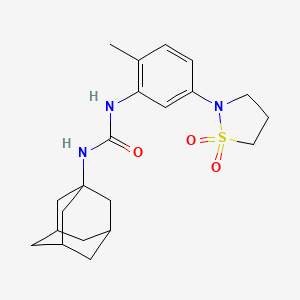
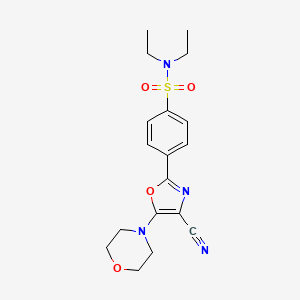
![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)
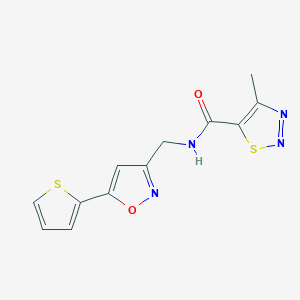
![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)

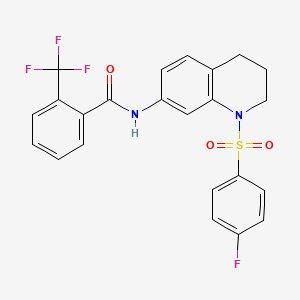

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
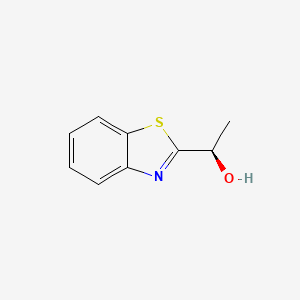
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)
